molecular formula C16H21N3OS B12053949 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 400863-69-6

3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B12053949
CAS No.: 400863-69-6
M. Wt: 303.4 g/mol
InChI Key: RNPUCQGUDAJVNK-UHFFFAOYSA-N
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Description

Historical Context and Emergence of Thieno[2,3-b]quinoline Scaffolds

The thieno[2,3-b]quinoline system first gained prominence through synthetic studies in the late 20th century, with early routes relying on cyclocondensation of 2-mercaptoquinoline-3-carbaldehydes. The scaffold’s development accelerated following the discovery that fusion of thiophene with quinoline enhances π-π stacking capabilities while maintaining planarity critical for biomolecular interactions. Key milestones include:

Table 1: Evolution of Thieno[2,3-b]quinoline Synthetic Methods

Method Key Features Yield Range Reference Year
Vilsmeier-Haack POCl3/DMF-mediated cyclization 45-62% 2009
Iodocyclization Regioselective C-S bond formation 68-85% 2018
Chalcone cyclization K2CO3/DMF, dual heterocycle formation 73-89% 2019

The iodocyclization route developed by Zhang et al. (2018) marked a paradigm shift, enabling regioselective construction of the thiophene ring through reaction of 3-alkynyl-2-(methylthio)quinolines with iodine. This method’s compatibility with palladium-catalyzed cross-coupling (Sonogashira, Suzuki) allowed systematic diversification at C3 and C4 positions, laying groundwork for targeted functionalization.

Rationale for Functionalization at C2-Carboxamide and C3-Amino Positions

Strategic substitution at C2 and C3 positions addresses three critical pharmacological parameters:

  • Hydrogen-Bonding Capacity : The C2-carboxamide group (-CONEt2) serves as a hydrogen bond acceptor-donor pair, critical for ATP-binding pocket interactions in kinase targets.
  • Solubility Modulation : Diethyl substitution at C2 reduces logP compared to aryl carboxamides (experimental logP = 2.1 vs. 3.4 for phenyl analogues), enhancing aqueous solubility.
  • Conformational Restriction : Partial saturation of the quinoline ring (5,6,7,8-tetrahydro) introduces a boat-like conformation that improves selectivity for PAK4 kinase over structurally similar CDK2.

Table 2: Structure-Activity Relationships of C2/C3 Substitutions

Position Substituent Target Affinity (IC50) Solubility (mg/mL)
C2 N,N-Diethylcarboxamide EGFR: 0.7 µM 4.2
C2 N-Phenylcarboxamide EGFR: 1.5 µM 1.8
C3 Amino PAK4: 85 nM 5.6
C3 Methoxy PAK4: 220 nM 3.9

The 3-amino group’s dual role emerges clearly: its protonation state (pKa ≈ 6.8) permits ionic interactions with aspartate residues in kinase catalytic clefts, while serving as an anchor for further derivatization via acylation or Schiff base formation. X-ray crystallography of analogous compounds confirms the amino group’s participation in a key hydrogen bond with EGFR Thr830, explaining the 2.1-fold potency increase over methoxy-substituted analogues.

Properties

CAS No.

400863-69-6

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C16H21N3OS/c1-3-19(4-2)16(20)14-13(17)11-9-10-7-5-6-8-12(10)18-15(11)21-14/h9H,3-8,17H2,1-2H3

InChI Key

RNPUCQGUDAJVNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Tetrahydrothienoquinoline Precursors

The foundational step in synthesizing the tetrahydrothienoquinoline core involves cyclization reactions. A common strategy begins with the preparation of 5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline intermediates. For example, cyclocondensation of 3-aminothiophene derivatives with cyclohexenone derivatives under acidic conditions yields the bicyclic framework. Subsequent functionalization at position 2 is achieved through carboxylation using carbon monoxide or phosgene, followed by amidation with diethylamine.

A representative procedure involves:

  • Cyclization of 3-amino-2-thiophenecarbonitrile with cyclohexenone in acetic acid at 80°C for 12 hours to form 5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline.

  • Hydrolysis of the nitrile group to a carboxylic acid using concentrated hydrochloric acid.

  • Activation of the carboxylic acid via conversion to an acid chloride using thionyl chloride (SOCl₂).

  • Reaction with diethylamine in dichloromethane at 0–5°C to yield the final carboxamide.

This method typically achieves yields of 65–75%, with purity >95% after recrystallization from ethanol.

Carboxamide Formation via Mixed Carbonate Intermediates

An alternative route utilizes ethyl chloroformate for carboxyl activation. In this approach, the tetrahydrothienoquinoline-2-carboxylic acid is treated with ethyl chloroformate and triethylamine in dry dichloromethane at 0°C to form a reactive mixed carbonate intermediate. Subsequent addition of diethylamine at room temperature facilitates nucleophilic acyl substitution, yielding the target carboxamide.

Key reaction conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C (activation), 25°C (amidation)

  • Yield: 70–80%

  • Purity: 98% (after column chromatography with hexane:ethyl acetate 80:20).

This method avoids the use of harsh acid chlorides, making it preferable for acid-sensitive substrates.

Single-Pot Synthesis Methodologies

Carboxylic Acid and Diethylcarbamoyl Chloride Coupling

A streamlined single-pot process, adapted from patent US20150126734A1, enables direct coupling of tetrahydrothienoquinoline-2-carboxylic acid with diethylcarbamoyl chloride. The reaction is conducted in acetonitrile using 1,8-diazabicycloundec-7-ene (DBU) as a tertiary base, which scavenges HCl and drives the reaction to completion.

Optimized parameters:

  • Molar ratio (acid:carbamoyl chloride:base): 1:1.2:1.5

  • Temperature: 25–30°C

  • Time: 30–45 minutes

  • Yield: 85–90%

  • Purity: 97% (without chromatography).

This method reduces solvent waste and eliminates intermediate isolation steps, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Industrial synthesis prioritizes cost-effectiveness and environmental impact. Water/ethanol biphasic systems are employed for cyclization steps, reducing reliance on halogenated solvents. Catalytic sodium molybdate enhances oxidation efficiency during nitrile hydrolysis, lowering reaction times by 40% compared to traditional methods.

Process Intensification Techniques

Continuous-flow reactors are utilized for carboxamide formation, enabling:

  • Residence time: 10 minutes (vs. 3 hours in batch)

  • Yield improvement: 92–95%

  • Reduced byproduct formation (<2%).

Comparative Analysis of Synthetic Routes

Parameter Multi-Step (Acid Chloride) Mixed Carbonate Single-Pot
Yield (%)65–7570–8085–90
Purity (%)959897
Reaction Time18 hours6 hours45 minutes
Solvent Usage (L/kg product)1208030
ScalabilityModerateHighHigh

The single-pot method outperforms others in yield and efficiency, though the mixed carbonate route offers higher purity for pharmaceutical applications .

Chemical Reactions Analysis

Amide Functional Group Reactivity

The N,N-diethylcarboxamide group participates in hydrolysis and transamidation reactions under specific conditions:

Reaction TypeReagents/ConditionsProductsYield/Notes
Acidic Hydrolysis6M HCl, reflux (110°C, 24h)3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid~85%
Basic Hydrolysis2M NaOH, ethanol/water (80°C, 12h)Corresponding carboxylate saltRequires anion stabilization
TransamidationThionyl chloride (SOCl₂), then amines (e.g., benzylamine)N-substituted carboxamide derivativesModerate yields (50–70%)
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Transamidation involves activation of the carbonyl with SOCl₂ to form an acyl chloride intermediate, which reacts with amines .

Amino Group Transformations

The primary amine at position 3 undergoes typical aromatic amine reactions:

Reaction TypeReagents/ConditionsProductsKey Observations
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt intermediateInstability necessitates in situ coupling
Azo Couplingβ-Naphthol (pH 9–10)Azo-linked derivativesChromophore formation confirmed by UV-Vis
Schiff Base FormationAldehydes (e.g., benzaldehyde), EtOH, ΔImine derivativesReversible; stabilized by electron-withdrawing substituents
  • Structural Constraints : Steric hindrance from the tetrahydrothienoquinoline core limits reactivity with bulky electrophiles.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes regioselective substitutions:

ReactionReagentsPositionProducts
BrominationBr₂ in CHCl₃ (rt, 2h)C-4 or C-5Mono- or di-brominated derivatives
NitrationHNO₃/H₂SO₄ (0°C)C-44-Nitro-substituted analog
  • Directing Effects : The amino group activates the thiophene ring, favoring electrophilic attack at positions ortho and para to the amine .

Heterocyclic Ring Modifications

The tetrahydroquinoline system participates in redox and cycloaddition reactions:

Reaction TypeConditionsOutcome
OxidationKMnO₄, acidic conditionsRing aromatization to thieno[2,3-b]quinoline
ReductionH₂, Pd/C (50 psi)Saturation of tetrahydro ring (limited utility)
Diels-AlderMaleic anhydride, ΔFused bicyclic adducts (theoretical prediction)
  • Key Insight : Oxidation under mild conditions preserves the thiophene ring while dehydrogenating the tetrahydroquinoline moiety.

Metal Complexation

The amino and carbonyl groups enable coordination with transition metals:

Metal IonLigand SitesComplex GeometryApplications
Cu(II)Amino N, carbonyl OSquare planarCatalytic oxidation studies
Fe(III)Amino NOctahedralMagnetic resonance imaging (MRI) contrast agents (hypothetical)
  • Stability : Complexes exhibit moderate stability in aqueous ethanol (pH 6–8) .

Photochemical Reactions

UV irradiation induces structural changes:

Condition (λ)ProductNotes
254 nm (Hg lamp)Ring-opened thiophene oxidesReversible under reducing conditions
365 nmStable isomerization productsRequires photosensitizers (e.g., benzophenone)

Industrial-Scale Synthetic Considerations

  • Process Optimization : Continuous flow reactors improve yield (≥90%) and reduce byproducts during amidation steps.

  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste generation.

Scientific Research Applications

3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The biological activity of thieno[2,3-b]quinoline derivatives is highly dependent on substituents at the carboxamide nitrogen (N-position) and modifications to the tetrahydrothienoquinoline core. Below is a structural and functional comparison:

Compound Name Substituents on Carboxamide Core Modifications Key Biological Activities References
Target Compound : 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N,N-diethyl None (5,6,7,8-tetrahydro) Limited data; inferred lipophilicity may influence pharmacokinetics
Compound 1 : 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(3-chloro-2-methylphenyl) 5-oxo group - Potent cytotoxicity in ovarian (SK-OV-3, OVCAR-3), breast (MDA-MB-231), and prostate cancers <br /> - Modulates glycosphingolipid (GSL) expression in cancer stem cells (CSCs) <br /> - Arrests cell cycle at G2/M phase
Compound 7 : 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-(3-chlorophenyl) 5-oxo group - PLC-γ inhibitor <br /> - IC50 values in low nanomolar range against breast cancer cells <br /> - Inhibits migration and proliferation in MDA-MB-231 cells
Compound 12 : 3-amino-N-naphthyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide N-naphthyl 5-oxo group - Less cytotoxic than Compound 1 <br /> - Modulates GM3 and CD15s GSLs in triple-negative breast cancer (TNBC) cells
3-amino-N-(4-chlorophenyl)-4-phenyl-...carboxamide (KuSaSch105) N-(4-chlorophenyl) 4-phenyl substitution Antiplasmodial activity (non-cancer application)
3-amino-N-(3,5-dimethoxyphenyl)-...carboxamide N-(3,5-dimethoxyphenyl) None Antimicrobial and antioxidant activities (limited anticancer data)

Mechanism of Action and Efficacy

  • PLC-γ Inhibition: Compounds with aryl substituents (e.g., Compound 7) inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ), disrupting cell motility and proliferation. Docking studies show interactions with His356, Glu341, and Lys438 residues in PLC-γ .
  • GSL Modulation : Compound 1 alters glycosphingolipid expression in CSCs, reducing neolactoseries GSLs in MDA-MB-231 cells and increasing ganglioseries GSLs in MCF-7 cells, which may impair CSC survival .
  • Cytotoxicity and Selectivity :
    • Compound 1 exhibits superior potency (GI50 values < 1 µM) in ovarian cancer compared to breast and prostate cancers .
    • The 3-chloro-2-methylphenyl group in Compound 1 enhances cytotoxicity over naphthyl or simple chlorophenyl analogs, likely due to optimized steric and electronic interactions .

Pharmacokinetic and Structural Insights

  • 5-Oxo Group : Analogs with a 5-oxo modification (e.g., Compound 1 and 7 ) show enhanced binding to enzymatic targets like PLC-γ, likely due to hydrogen-bonding interactions .
  • Aryl vs. Alkyl Substitutions : Aryl groups (e.g., chlorophenyl) improve target affinity, while alkyl groups (e.g., diethyl) may favor metabolic stability but reduce specificity.

Critical Research Findings

  • Breast Cancer : Compound 1 and 7 are effective against TNBC, a clinically challenging subtype, by targeting CSCs and PLC-γ .
  • Ovarian Cancer : Compound 1 ’s efficacy in ovarian cancer highlights the scaffold’s versatility across cancer types .
  • Synergistic Effects: Thieno[2,3-b]pyridines may act synergistically on multiple pathways (e.g., GSL metabolism and PLC-γ), reducing drug resistance .

Biological Activity

3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is C16H21N3OSC_{16}H_{21}N_{3}OS. The compound features a thienoquinoline core structure that is known for its diverse biological properties. The structural representation is as follows:

  • Molecular Formula : C16H21N3OSC_{16}H_{21}N_{3}OS
  • CAS Number : 400863-69-6
  • SMILES : CCN(CC)C(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+304.14781168.5
[M+Na]+326.12975178.9
[M+NH4]+321.17435177.4
[M+K]+342.10369172.2
[M-H]-302.13325172.0

Research indicates that compounds similar to 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exhibit various biological activities including:

  • Neuroprotective Effects : Some derivatives have shown the ability to induce differentiation in neuronal cell lines such as PC12 cells, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Neurogenic Activity : A study highlighted the neuritogenic activity of thienoquinoline derivatives in rat pheochromocytoma (PC12) cells. These compounds induced differentiation independently of the TrkA receptor, indicating their potential as neurotrophic agents .
  • Anticancer Potential : Research has shown that certain thienoquinoline derivatives can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.
  • Fluorescent Properties : Some derivatives exhibit significant fluorescence properties which can be harnessed for bioimaging applications, enhancing their utility in both research and clinical settings .

Comparative Analysis of Related Compounds

To understand the biological activity better, a comparison with related compounds can be useful:

Compound NameBiological Activity
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrileInduces differentiation in PC12 cells
Thienoquinoline Derivative XExhibits anticancer properties through apoptosis

Q & A

Basic: What are the established synthetic routes for 3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, and how are intermediates characterized?

Answer:
Synthesis typically involves cyclization of precursor compounds under alkaline conditions. For example, intermediates like ethyl 3-amino-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate are synthesized via refluxing with sodium ethoxide, followed by hydrolysis and purification via ethanol recrystallization . Structural confirmation relies on:

  • IR spectroscopy to identify NH₂ (3177–3280 cm⁻¹) and carbonyl (1652–1700 cm⁻¹) groups.
  • ¹H NMR for aromatic protons (δ 7.3–7.9), methylene groups (δ 2.4–3.0), and carboxamide NH₂ signals.
  • Elemental analysis (C, H, N) to validate purity .

Advanced: How should researchers design experiments to evaluate cytotoxicity while addressing variability in IC₅₀ values across cell lines?

Answer:

  • Cell Line Selection: Use diverse models (e.g., MDA-MB-231 and MCF-7 for breast cancer) to assess tissue-specific responses .
  • Dose-Response Curves: Perform MTT assays with triplicate measurements and 72-hour exposure to capture time-dependent effects .
  • Normalization: Include controls for baseline metabolic activity and apoptosis (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
  • Data Interpretation: Address variability by correlating IC₅₀ with biomarkers (e.g., PLC-γ expression in triple-negative breast cancer) .

Advanced: What methodological approaches resolve contradictions in glycosphingolipid (GSL) expression data post-treatment?

Answer:

  • Flow Cytometry: Use fluorescent-conjugated antibodies (e.g., anti-GalNAc-GM1b) to quantify GSLs in CSC vs. non-CSC populations .
  • Metabolomic Profiling: Pair GSL data with GC-MS analysis of glycolytic intermediates (e.g., pyruvate, inositol) to identify metabolic shifts influencing GSL biosynthesis .
  • Statistical Validation: Apply multivariate analysis (e.g., PCA) to distinguish treatment-specific effects from batch variability .

Advanced: How can researchers validate PLC-γ inhibition as the primary mechanism of action?

Answer:

  • Docking Studies: Model ligand-receptor interactions (e.g., hydrogen bonding with His356, Glu341 in PLC-γ) using software like AutoDock .
  • Enzyme Assays: Measure phospholipase activity via PIP₂ hydrolysis assays, comparing treated vs. untreated cells .
  • Phenotypic Correlates: Confirm reduced cell migration (scratch assay) and G2/M arrest (flow cytometry) as functional readouts of PLC-γ inhibition .

Basic: Which analytical techniques are critical for confirming the purity and identity of synthesized derivatives?

Answer:

  • Melting Point Analysis: Verify consistency with literature values (e.g., 267–268°C for ethyl 3-amino derivatives) .
  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • Mass Spectrometry: ESI-MS for molecular ion validation (e.g., [M+H]⁺ for carboxamide derivatives) .

Advanced: How should metabolic profiling be conducted to assess shifts from lipid to glucose metabolism?

Answer:

  • GC-MS Metabolomics: Extract polar metabolites (methanol:water, 80:20), derivatize with MSTFA, and analyze TMS derivatives for glycolysis/gluconeogenesis intermediates .
  • Pathway Analysis: Use KEGG or MetaboAnalyst to map metabolites (e.g., lactate, glucose-6-phosphate) to pathways altered by treatment .
  • Validation: Correlate metabolite changes with functional assays (e.g., Seahorse XF for glycolytic flux) .

Advanced: What strategies mitigate resistance development in antiviral studies targeting RNA virus capsids?

Answer:

  • Resistance Screening: Serial passage of DENV or West Nile virus under sublethal compound concentrations to identify mutations (e.g., capsid protein residues) .
  • Structure-Activity Relationships (SAR): Synthesize analogs (e.g., VGTI-A3-03) with improved solubility and reduced steric hindrance to overcome resistance .
  • Combination Therapy: Pair capsid-targeting compounds with NS5 polymerase inhibitors to delay resistance .

Basic: How is polymorphism addressed during crystallization of thienoquinoline derivatives?

Answer:

  • Solvent Screening: Test polar (ethanol, DMF) vs. non-polar (hexane) solvents to isolate stable polymorphs .
  • X-ray Diffraction: Compare unit cell parameters (e.g., N-(3-pyridylmethyl) derivatives) to identify dominant crystalline forms .
  • Thermal Analysis: Use DSC to detect polymorphic transitions (e.g., endothermic peaks at 185–187°C) .

Advanced: What methods quantify cancer stem cell (CSC) fraction reduction post-treatment?

Answer:

  • Surface Marker Isolation: Sort CD15s+ or ALDH+ cells via FACS .
  • Sphere Formation Assays: Culture cells in ultra-low attachment plates with growth factors to assess CSC self-renewal .
  • qRT-PCR: Measure stemness gene expression (e.g., OCT4, NANOG) .

Advanced: How are conflicting apoptosis data reconciled across cell lines with varying CSC populations?

Answer:

  • Subpopulation Analysis: Use multicolor flow cytometry to gate CSCs (CD44+/CD24−) and non-CSCs separately during Annexin V assays .
  • Caspase Activity: Compare cleavage of PARP or caspase-3/7 luminescent assays between subpopulations .
  • Microscopy: Validate apoptotic morphology (membrane blebbing, nuclear condensation) in CSC-enriched cultures .

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